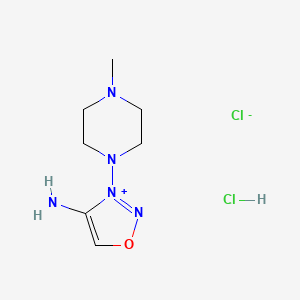
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is a heterocyclic compound that features a sydnone core with a piperazine substituent Sydnones are mesoionic compounds, meaning they possess both positive and negative charges delocalized across the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride typically involves the cyclization of N-nitroso-N-phenylglycine with acetic anhydride to form the sydnone core. The piperazine moiety can be introduced through a series of reactions involving protected diamines and sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sydnone core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imine group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sydnone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sydnone core can participate in electron delocalization, affecting the compound’s binding affinity and activity. The piperazine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylsulfonyl-1-piperazinyl)sydnone imine-3-ium
- 3-Thiomorpholino-sydnonimine
- Piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole
Uniqueness
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is unique due to its combination of a sydnone core and a piperazine substituent. This structure imparts distinct chemical properties and potential applications that are not shared by other similar compounds. The mesoionic nature of the sydnone core and the versatility of the piperazine ring make this compound particularly valuable in various research and industrial contexts.
Properties
CAS No. |
24796-53-0 |
|---|---|
Molecular Formula |
C7H15Cl2N5O |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C7H14N5O.2ClH/c1-10-2-4-11(5-3-10)12-7(8)6-13-9-12;;/h6H,2-5,8H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
JLSYAJLHUAVLGD-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)[N+]2=NOC=C2N.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















